Cloruro de Isovalerilo

Descripción general

Descripción

It is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis . The compound is known for its reactivity due to the presence of the acyl chloride functional group.

Aplicaciones Científicas De Investigación

Isovaleryl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Peptide Synthesis: It is used in the synthesis of peptides and other biologically active molecules.

Pheromone Synthesis: Isovaleryl chloride is employed in the synthesis of pheromones for pest control in agriculture.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mecanismo De Acción

Target of Action

Isovaleryl chloride is primarily used in organic synthesis It can react with various biological molecules such as amines, alcohols, and mercaptanes to form amides, esters, and thioesters respectively .

Mode of Action

The mode of action of isovaleryl chloride is largely dependent on the type of reaction it is involved in. In organic synthesis, it acts as an acylating agent, reacting with nucleophiles such as amines, alcohols, and mercaptanes . The resulting products are amides, esters, and thioesters respectively .

Biochemical Pathways

It is structurally similar to isovaleryl-coa, a molecule that plays a role in the degradation of leucine, an essential amino acid . Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase . Any disruption in this pathway can lead to isovaleric acidemia, a rare genetic disorder .

Result of Action

The primary result of isovaleryl chloride’s action is the formation of new compounds through its reactions with amines, alcohols, and mercaptanes . In a biological context, exposure to isovaleryl chloride can result in tissue damage due to its corrosive properties .

Action Environment

The action of isovaleryl chloride can be influenced by environmental factors such as temperature and the presence of other reactive substances. It is a highly flammable liquid and vapor, and it may be corrosive to metals . Therefore, it should be stored in a dry, well-ventilated place, away from heat, sparks, open flames, and hot surfaces .

Análisis Bioquímico

Biochemical Properties

Isovaleryl chloride is known to react by hydrolysis yielding hydrochloric acid and isovaleric acid . It also reacts with amines yielding amides, with alcohols yielding esters, and with mercaptanes yielding thioesters

Cellular Effects

For instance, isovaleric acid has been found to inhibit granulopoietic progenitor cell proliferation in bone marrow cultures

Metabolic Pathways

Isovaleryl chloride is involved in the metabolic pathway of isovaleric acid, which is produced from leucine . The immediate metabolic precursor of isovaleryl-CoA is α-ketocaproate, which is produced from leucine . In normal metabolism, α-ketocaproate is catabolized to isovaleryl-CoA, which is then converted to β-methylcrotonyl-CoA . In isovaleric acidemia, deficient activity of isovaleryl-CoA dehydrogenase prevents this conversion .

Métodos De Preparación

Isovaleryl chloride can be synthesized through several methods, with the most common being the reaction of isovaleric acid with thionyl chloride. The reaction proceeds as follows:

(CH3)2CHCH2COOH+SOCl2→(CH3)2CHCH2COCl+SO2+HCl

In this reaction, isovaleric acid reacts with thionyl chloride to produce isovaleryl chloride, sulfur dioxide, and hydrogen chloride . This method is widely used in both laboratory and industrial settings due to its efficiency and simplicity.

Análisis De Reacciones Químicas

Isovaleryl chloride undergoes various chemical reactions, primarily due to the reactivity of the acyl chloride group. Some of the common reactions include:

-

Nucleophilic Substitution: : Isovaleryl chloride reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.

- Reaction with amines:

(CH3)2CHCH2COCl+RNH2→(CH3)2CHCH2CONHR+HCl

- Reaction with alcohols:

(CH3)2CHCH2COCl+ROH→(CH3)2CHCH2COOR+HCl

- Reaction with water:

(CH3)2CHCH2COCl+H2O→(CH3)2CHCH2COOH+HCl

- Reaction with amines:

-

Reduction: : Isovaleryl chloride can be reduced to isovaleric acid using reducing agents such as lithium aluminum hydride (LiAlH4).

- Reduction reaction:

(CH3)2CHCH2COCl+LiAlH4→(CH3)2CHCH2CH2OH

- Reduction reaction:

-

Oxidation: : Although less common, isovaleryl chloride can undergo oxidation to form higher oxidation state compounds under specific conditions.

Comparación Con Compuestos Similares

Isovaleryl chloride can be compared with other acyl chlorides such as:

Valeroyl chloride: Similar in structure but lacks the methyl group on the beta carbon.

Isobutyryl chloride: Has a shorter carbon chain and different reactivity profile.

Propionyl chloride: Even shorter carbon chain and used in different synthetic applications.

The uniqueness of isovaleryl chloride lies in its branched structure, which imparts different steric and electronic properties compared to its linear counterparts .

By understanding the properties, preparation methods, chemical reactions, and applications of isovaleryl chloride, researchers can effectively utilize this compound in various scientific and industrial fields.

Propiedades

IUPAC Name |

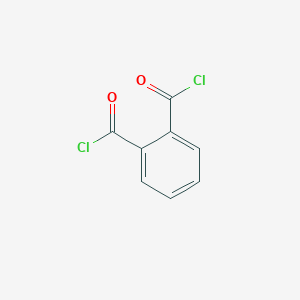

3-methylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULZYQDGYXDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

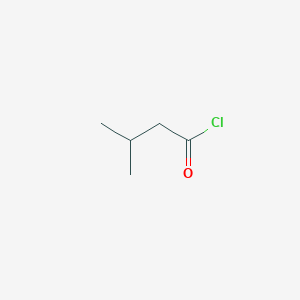

CC(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059359 | |

| Record name | Butanoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-12-3 | |

| Record name | Isovaleryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ML32M57V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some recent applications of isovaleryl chloride in organic synthesis?

A: Isovaleryl chloride serves as a versatile reagent for introducing isovaleryl groups into various molecules. Recent research highlights its use in synthesizing bioactive compounds and natural products. For example, it facilitates the preparation of new 10-amido phenoxazine derivatives [] with potential pharmacological activities. Furthermore, isovaleryl chloride plays a crucial role in the structural elucidation of natural products like Drevogenins. The reaction of drevogenin P with isovaleryl chloride yields crucial intermediates that helped determine the structure of Drevogenin A [].

Q2: How does the structure of isovaleryl chloride relate to its reactivity?

A2: Isovaleryl chloride (C5H9ClO) contains a reactive acyl chloride functional group (COCl) attached to an isopropyl group. The electronegative chlorine atom makes the carbonyl carbon highly electrophilic, prone to nucleophilic attack. This reactivity allows isovaleryl chloride to participate readily in acylation reactions, forming esters, amides, and other derivatives.

Q3: Can you provide an example of isovaleryl chloride's use in pheromone synthesis?

A: Isovaleryl chloride is a key component in the synthesis of gentisyl quinone isovalerate, a sex pheromone found in German cockroaches (Blattella germanica) []. This synthesis involves reacting 2,5-dimethoxybenzyl alcohol with isovaleryl chloride, followed by oxidation. This reaction scheme highlights the practical application of isovaleryl chloride in synthesizing biologically relevant molecules.

Q4: What are the challenges associated with the purification of isovaleryl chloride, and how are they addressed?

A: Hydrolysis poses a significant challenge during the purification of isovaleryl chloride. Traditional rectification methods can lead to product degradation due to the presence of moisture. Recent research proposes a hydrolysis-preventing rectification process that utilizes a continuous flow of nitrogen gas into the rectification kettle throughout the purification process []. This method effectively removes free hydrogen chloride and sulfur dioxide, significantly reducing the free acid value and improving the product's quality and purity. Additionally, incorporating a tetrafluorine ring filler in the rectification tower enhances separation efficiency, further contributing to the production of high-purity isovaleryl chloride.

Q5: Are there any crystallographic studies on derivatives of isovaleryl chloride?

A: Yes, a study focused on (R)-(−)-N-Isovalerylcamphorsultam, a chiral derivative synthesized from (R)-(−)camphorsultam and isovaleryl chloride []. The crystal structure revealed two independent molecules within the asymmetric unit, each exhibiting slight conformational differences. The crystal packing analysis identified weak intermolecular C—H⋯O hydrogen bonds linking molecules, forming two distinct hydrogen-bonded chains that extend along the a and b axes.

Q6: Can you provide an example highlighting the importance of analytical techniques in studying isovaleryl chloride?

A: In the synthesis of gentisyl quinone isovalerate, a cockroach pheromone, analytical techniques like IR and NMR spectroscopy play a critical role in confirming the structure and purity of the final product and intermediates []. These techniques provide valuable insights into the reaction progress and ensure the successful synthesis of the target molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)